6-Bromo-3-ethylimidazo[1,2-a]pyrazine
Description
Significance of Bridgehead Nitrogen Heterocycles in Medicinal and Organic Chemistry
Bridgehead nitrogen heterocycles are a unique class of compounds characterized by a nitrogen atom located at the junction of two rings. rsc.org This structural feature imparts a rigid, three-dimensional conformation that is highly desirable in drug design. nih.gov Unlike flat, aromatic systems, the defined spatial arrangement of bridgehead heterocycles can lead to more specific and high-affinity interactions with biological targets such as enzymes and receptors. nih.gov
Historical Context and Evolution of Imidazo[1,2-a]pyrazine (B1224502) Research
The exploration of imidazo[1,2-a]pyrazines has evolved significantly since their initial syntheses. Early and classical methods for constructing the core scaffold typically involved the condensation reaction between an α-aminopyrazine and an α-halocarbonyl compound. nih.govnih.gov While effective, these initial routes sometimes suffered from low yields or the formation of difficult-to-separate mixtures of isomers. nih.gov
Over the decades, synthetic organic chemistry has provided more sophisticated and efficient methodologies. Recent advances include the development of iodine-catalyzed, one-pot, three-component reactions that allow for the rapid assembly of structurally diverse imidazo[1,2-a]pyrazines from simple starting materials. nih.govrsc.org This evolution in synthetic strategies has been crucial, as it has enabled chemists to build extensive libraries of these compounds for biological screening. rsc.org The research trajectory has thus shifted from a primary focus on synthesis to a broader exploration of the structure-activity relationships (SAR) and the wide-ranging biological potential of these derivatives. researchgate.net
Structural Features and Pharmacophoric Importance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine core is an aromatic bicyclic system formed by the fusion of an imidazole (B134444) ring and a pyrazine (B50134) ring, sharing a nitrogen atom at the bridgehead position. nih.gov This scaffold is considered a versatile and valuable pharmacophore in drug discovery, in part because it acts as a structural analogue of deazapurines, which are important endogenous molecules.
The core structure presents multiple positions (notably C2, C3, C6, and C8) where substituents can be introduced, allowing for fine-tuning of the molecule's steric, electronic, and physicochemical properties. This "decorable" nature is key to its pharmacophoric importance. By strategically modifying these positions, researchers can optimize a compound's affinity and selectivity for a specific biological target. The inherent properties of the fused ring system, combined with the diverse functionalities that can be appended to it, have made imidazo[1,2-a]pyrazines a focal point in the search for new therapeutic agents. nih.govrsc.org
Overview of Research Trajectories for Substituted Imidazo[1,2-a]pyrazines, including Halogenated and Alkylated Analogues like 6-Bromo-3-ethylimidazo[1,2-a]pyrazine
Modern research on imidazo[1,2-a]pyrazines is heavily focused on the synthesis and evaluation of substituted analogues to map out their structure-activity relationships (SAR). nih.gov The strategic placement of different functional groups on the core scaffold can dramatically alter its biological activity. researchgate.net Among the most common modifications are halogenation and alkylation.
Halogens, such as bromine, are often introduced to modulate a compound's lipophilicity and metabolic stability, and can also serve as a chemical handle for further synthetic transformations, such as cross-coupling reactions. researchgate.netnih.gov Bromination of the imidazo[1,2-a]pyrazine core is a key synthetic step, frequently achieved using reagents like N-bromosuccinimide (NBS). Alkyl groups, such as an ethyl group, are used to explore steric interactions within a target's binding site and can influence the molecule's potency and selectivity. nih.gov
The compound this compound is a specific example that embodies these research trends. It features a bromine atom at the C6 position of the pyrazine ring and an ethyl group at the C3 position of the imidazole ring. This combination of a halogen and an alkyl group on the imidazo[1,2-a]pyrazine scaffold represents a targeted effort to create novel chemical entities with potentially unique biological profiles, contributing to the ever-expanding library of compounds in this important chemical class.
Interactive Data Tables
Table 1: Selected Biological Activities of Imidazo[1,2-a]pyrazine Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer | nih.govdrugbank.com |
| Antiviral | nih.govnih.gov |
| Antibacterial | nih.gov |
| Anti-inflammatory | nih.gov |
| Adenosine Receptor Antagonists | nih.gov |
| Kinase Inhibitors | nih.govresearchgate.net |
Table 2: Key Synthetic Methods for the Imidazo[1,2-a]pyrazine Core
| Synthetic Method | Description | Reference |
|---|---|---|
| Condensation Reaction | Reaction of α-aminopyrazines with α-halocarbonyl compounds. | nih.govnih.gov |
| Iodine-Catalyzed 3-Component Reaction | One-pot condensation of an aryl aldehyde, 2-aminopyrazine (B29847), and an isocyanide. | nih.govrsc.org |
| Suzuki Coupling | Used to functionalize halogenated intermediates at various positions. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-ethylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-6-3-11-8-4-10-7(9)5-12(6)8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSLTRFUFZDXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2N1C=C(N=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277008 | |
| Record name | Imidazo[1,2-a]pyrazine, 6-bromo-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-69-7 | |
| Record name | Imidazo[1,2-a]pyrazine, 6-bromo-3-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrazine, 6-bromo-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization of 6 Bromo 3 Ethylimidazo 1,2 a Pyrazine
Reactivity of the Bromo-Substituent at C6 Position
The bromine atom at the C6 position is a versatile functional group, primarily enabling derivatization through nucleophilic aromatic substitution and various transition metal-catalyzed cross-coupling reactions. These transformations are fundamental for introducing new carbon-carbon and carbon-heteroatom bonds onto the imidazo[1,2-a]pyrazine (B1224502) scaffold.
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group, which can stabilize the negative charge of the intermediate. libretexts.org
The imidazo[1,2-a]pyrazine ring system itself is electron-deficient due to the presence of the nitrogen atoms. However, the C6 position is not strongly activated for classical SNAr reactions. Studies on related 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) derivatives have shown that nucleophiles like sodium methylate preferentially substitute the bromine atom at the C8 position, leaving the C6-bromo group intact. nih.gov This suggests a higher electron deficiency and thus greater reactivity at the C8 position compared to C6. Therefore, direct displacement of the C6-bromo substituent by common nucleophiles under standard SNAr conditions is generally challenging and not a preferred method for derivatization at this site without further activation of the ring system.
Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of the C6-bromo position on the imidazo[1,2-a]pyrazine core. Among these, the Suzuki-Miyaura coupling is particularly prominent for the formation of C-C bonds. This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net
The 6-bromo-3-ethylimidazo[1,2-a]pyrazine scaffold is an excellent substrate for Suzuki-Miyaura reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkenyl groups at the C6 position. The reaction conditions are generally mild and tolerant of various functional groups. A typical protocol involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand, base, and solvent is crucial for achieving high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Substituted Imidazo[1,2-a]pyrazines and Related Heterocycles This table presents typical conditions compiled from studies on related bromo-heterocyclic systems, as specific data for this compound is not extensively documented.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME | 80 | 14-76 masterorganicchemistry.com |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85-100 | 85-100 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | Good to Excellent researchgate.net |
Beyond the Suzuki-Miyaura reaction, the C6-bromo substituent readily participates in a variety of other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C6 position and a terminal alkyne. gla.ac.uk It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. nih.gov This methodology is invaluable for synthesizing alkynyl-substituted imidazo[1,2-a]pyrazines, which can serve as precursors for more complex structures.
Heck Coupling: The Heck reaction couples the C6-bromo group with an alkene to form a new C-C bond, resulting in a C6-alkenyl substituted product. beilstein-journals.org The reaction is catalyzed by a palladium complex and requires a base. It offers a direct route to vinyl-substituted imidazopyrazines.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the C6-bromo position with a wide range of primary and secondary amines. The reaction is catalyzed by a palladium complex with specialized phosphine ligands (e.g., Xantphos, RuPhos) and requires a strong base like sodium tert-butoxide or cesium carbonate. doi.org This method provides direct access to 6-amino-imidazo[1,2-a]pyrazine derivatives.
Reactivity of the Imidazo[1,2-a]pyrazine Core System
The imidazo[1,2-a]pyrazine scaffold is characterized by a fused five-membered imidazole (B134444) ring and a six-membered pyrazine (B50134) ring. This arrangement results in a unique electronic distribution that governs its reactivity towards various reagents.
Electrophilic Substitution Reactions
The imidazo[1,2-a]pyrazine system is generally activated towards electrophilic attack, particularly on the five-membered imidazole ring. The regioselectivity of these reactions is a key aspect of its chemistry.
Theoretical and experimental studies on the parent imidazo[1,2-a]pyrazine and its derivatives have shown that electrophilic substitution preferentially occurs at the C-3 position. stackexchange.comechemi.com This preference can be rationalized by examining the stability of the intermediate carbocation (Wheland intermediate) formed upon electrophilic attack. Attack at C-3 results in a more stable intermediate where the positive charge can be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyrazine ring. stackexchange.comechemi.com
In the case of this compound, the C-3 position is already substituted with an ethyl group. This would direct further electrophilic substitution to other available positions on the imidazole or pyrazine ring. However, the pyrazine ring is generally deactivated towards electrophilic attack due to the presence of the two electron-withdrawing nitrogen atoms. Therefore, electrophilic substitution on the pyrazine ring is less favorable. stackexchange.comechemi.com
A common electrophilic substitution reaction is bromination. For instance, regioselective bromination of imidazo[1,2-a]pyrazine derivatives at the 3-position can be achieved using N-bromosuccinimide (NBS). Given that the 3-position in the target molecule is occupied, electrophilic attack would likely occur at a different position, though specific studies on this compound are not prevalent in the provided literature.
Table 1: Regioselectivity of Electrophilic Substitution on the Imidazo[1,2-a]pyrazine Core
| Position of Attack | Stability of Intermediate | Predicted Outcome |
| C-2 | Less stable, disrupts aromaticity | Minor or no product |
| C-3 | More stable, maintains aromaticity of pyrazine ring | Major product |
| C-5/C-6 | Deactivated pyrazine ring | Unlikely under standard conditions |
Catalytic Hydrogenation and Reduction of the Imidazole Ring
Information specifically detailing the catalytic hydrogenation and reduction of the imidazole ring in this compound is not extensively covered in the available literature. However, based on the general principles of heterocyclic chemistry, the pyrazine ring is typically more susceptible to reduction than the imidazole ring due to its more electron-deficient nature.
Catalytic hydrogenation of nitrogen-containing heterocycles can lead to the saturation of one or both rings, depending on the catalyst, pressure, and temperature used. For imidazo[1,2-a]pyrazine systems, selective reduction can be challenging. It is plausible that under harsh hydrogenation conditions, both the pyrazine and imidazole rings could be reduced. The C-Br bond at the 6-position may also undergo hydrogenolysis.
Ring-Opening and Rearrangement Reactions
Specific examples of ring-opening and rearrangement reactions for this compound are not detailed in the provided search results. In general, such reactions for fused heterocyclic systems like imidazo[1,2-a]pyrazine are not common under normal conditions due to their aromatic stability.
Rearrangement reactions in organic chemistry are a broad class of reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. wiley-vch.de These reactions often require specific conditions or the presence of particular functional groups that can facilitate skeletal reorganization. For the imidazo[1,2-a]pyrazine core, such transformations would likely require significant activation, for instance, through quaternization of the nitrogen atoms or the introduction of highly strained functionalities. Without specific literature precedents for this particular compound, any discussion on potential ring-opening or rearrangement pathways would be speculative.
Advanced Structural Analysis and Conformational Insights
X-ray Crystallography for Precise Molecular Geometry Elucidation
While a specific crystal structure for 6-Bromo-3-ethylimidazo[1,2-a]pyrazine is not extensively documented in publicly available literature, significant insights can be drawn from high-resolution X-ray crystallographic studies of closely related analogues. For instance, the analysis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine reveals key structural parameters that are largely dictated by the rigid imidazo[1,2-a]pyrazine (B1224502) core. nih.gov
In analogous structures, the fused imidazo[1,2-a]pyrazine ring system demonstrates a high degree of planarity. nih.gov The dihedral angles between the imidazole (B134444) and pyrazine (B50134) rings are minimal, indicating a nearly flat bicyclic core. This planarity is a characteristic feature of many aromatic fused-ring systems. For the ethyl substituent at the 3-position, rotational freedom exists around the C3-C(ethyl) bond. The preferred dihedral angle would be influenced by steric interactions with the neighboring atoms, particularly the hydrogen at the 2-position and the nitrogen at the 4-position. It is anticipated that the ethyl group would orient itself to minimize these steric clashes, likely adopting a conformation where the methyl group of the ethyl moiety is directed away from the bulk of the fused ring system.
The imidazopyrazine nucleus in related compounds is observed to be essentially planar. nih.gov The root-mean-square deviation (r.m.s.d.) from the mean plane of the bicyclic system in 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine is very small, in the order of 0.006 Å, which confirms a high degree of planarity. nih.gov This structural rigidity is a consequence of the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the fused rings. It is therefore highly probable that the imidazopyrazine nucleus of this compound also adopts a planar conformation.
Below is a table summarizing representative crystallographic data for a closely related compound, 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9007 (14) |
| b (Å) | 13.545 (5) |
| c (Å) | 20.673 (8) |
| β (°) | 93.059 (5) |
| Volume (ų) | 1090.7 (7) |
| Z | 4 |
| R.M.S.D. of fused rings (Å) | 0.006 |
Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Beyond initial identification, advanced spectroscopic methods offer a deeper understanding of the molecule's stereochemistry and fragmentation behavior.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR spectra would provide a detailed map of the chemical environment of each nucleus.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazopyrazine core. The coupling patterns and chemical shifts of these protons would confirm the substitution pattern. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with the coupling constant providing information about the neighboring protons.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to establish through-space proximity between protons. For instance, NOE correlations between the protons of the ethyl group and the protons on the imidazopyrazine ring would help to determine the preferred orientation of the ethyl substituent relative to the planar ring system.
Mass spectrometry (MS) is instrumental in determining the molecular weight of this compound and in deducing its structure through the analysis of its fragmentation patterns. In Electron Ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation. Another potential fragmentation pathway could involve the cleavage of the ethyl group, leading to the loss of ethylene (B1197577) (C₂H₄). Subsequent fragmentation could involve the cleavage of the imidazopyrazine ring system.
A table of predicted collision cross-section (CCS) values for the closely related 6-bromo-3-methylimidazo[1,2-a]pyrazine (B13140906) provides an indication of the expected ion mobility in mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 211.98178 | 132.6 |
| [M+Na]⁺ | 233.96372 | 148.3 |
| [M-H]⁻ | 209.96722 | 137.2 |
| [M+NH₄]⁺ | 229.00832 | 154.6 |
| [M+K]⁺ | 249.93766 | 137.4 |
Understanding Molecular Topology and Tautomerism
The molecular topology of this compound is defined by its fused heterocyclic structure, which consists of a five-membered imidazole ring fused to a six-membered pyrazine ring. This arrangement results in a planar, aromatic system with a specific distribution of nitrogen atoms that act as hydrogen bond acceptors and influence the molecule's electronic properties.
Tautomerism, the migration of a proton, is a potential phenomenon in heterocyclic systems. For the imidazo[1,2-a]pyrazine core, protonation could theoretically occur at different nitrogen atoms. However, the canonical form of this compound is expected to be the most stable and predominant tautomer under normal conditions. The aromaticity of the fused ring system contributes significantly to this stability. Any tautomeric forms that disrupt this aromaticity would be energetically unfavorable. Computational studies on related imidazo-[1,2-a]pyrazine derivatives have focused on rotational conformers rather than prototropic tautomers, suggesting the high stability of the primary structure. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 6-bromo-3-ethylimidazo[1,2-a]pyrazine. nih.gov These methods allow for a detailed analysis of the molecule's orbitals and charge distribution, which are key determinants of its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be distributed primarily over the electron-rich imidazo[1,2-a]pyrazine (B1224502) ring system, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO would be localized on the same ring system, suggesting its susceptibility to nucleophilic attack. The presence of the bromine atom, an electron-withdrawing group, and the ethyl group, an electron-donating group, will modulate the energies and distributions of these frontier orbitals. rsc.org
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Data for an Imidazo[1,2-a]pyrazine System
| Molecular Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.5 | Imidazole (B134444) and Pyrazine (B50134) Rings |
| LUMO | -1.8 | Pyrazine Ring |
| HOMO-LUMO Gap | 4.7 | - |
Note: This data is illustrative for a generic imidazo[1,2-a]pyrazine core and actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the MEP map would likely show a negative potential around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. The area around the hydrogen atoms and the bromine atom would exhibit a more positive potential. researchgate.net This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be important in biological systems.
Molecular Dynamics Simulations for Conformational Sampling
While the imidazo[1,2-a]pyrazine ring system is largely planar, the 3-ethyl substituent introduces a degree of conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the different spatial arrangements (conformations) of the ethyl group relative to the rigid ring structure. scielo.br
MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule in a realistic environment, such as in a solvent, it is possible to identify the most stable conformations and the energy barriers between them. This conformational sampling is essential for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the molecule's conformation. The simulations would reveal the preferred rotational state (torsional angle) of the ethyl group. nih.gov
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for mapping out the potential energy surface of a chemical reaction. This allows for the prediction of reaction pathways and the identification of transition states, which are the high-energy intermediates that control the reaction rate. For this compound, theoretical methods can be used to investigate various reactions, such as electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring.
By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy of a reaction. A lower activation energy corresponds to a faster reaction. These calculations can help to rationalize experimentally observed reactivity and to predict the outcome of new reactions. For instance, calculations could predict whether an electrophile would preferentially attack at the C-5 or C-8 position of the imidazo[1,2-a]pyrazine ring.
Structure-Activity Relationship (SAR) Modeling for Imidazo[1,2-a]pyrazine Derivatives
Structure-Activity Relationship (SAR) modeling is a key aspect of drug discovery and materials science. researchgate.net It aims to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov For imidazo[1,2-a]pyrazine derivatives, SAR studies can help to identify the structural features that are important for a particular biological effect. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to predict the activity of compounds based on their molecular descriptors. espublisher.com These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. semanticscholar.org
For a series of imidazo[1,2-a]pyrazine derivatives, a QSAR model could be built to predict their activity as, for example, kinase inhibitors or antimicrobial agents. espublisher.comnih.gov The model would take the form of an equation that relates the biological activity to a set of molecular descriptors. The descriptors for the 6-bromo and 3-ethyl substituents would be important variables in this model. The bromine atom would contribute to the lipophilicity and electronic properties, while the ethyl group would primarily influence the size and shape of the molecule.
Table 2: Example of a QSAR Study Data Table for Imidazo[1,2-a]pyrazine Derivatives
| Compound | Substituent at C-6 | Substituent at C-3 | LogP | Electronic Parameter (σ) | Biological Activity (IC50, µM) |
|---|---|---|---|---|---|
| 1 | H | H | 1.5 | 0.00 | 10.5 |
| 2 | Br | H | 2.3 | 0.23 | 5.2 |
| 3 | H | Ethyl | 2.2 | -0.07 | 8.1 |
| 4 | Br | Ethyl | 3.0 | 0.16 | 3.7 |
Note: This is a hypothetical data table to illustrate the components of a QSAR study. LogP represents lipophilicity and σ represents the Hammett electronic parameter.
By analyzing the coefficients in the QSAR equation, it is possible to understand how different structural features influence the activity. This knowledge can then be used to design new imidazo[1,2-a]pyrazine derivatives with improved potency.
Pharmacophore Modeling
Pharmacophore modeling for the imidazo[1,2-a]pyrazine scaffold, the core of this compound, is a crucial step in identifying its potential as a biologically active agent. This computational approach identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.
A quantitative structure-activity relationship (QSAR) analysis of imidazo[1,2-a]pyrazine derivatives has been employed to develop predictive models for their antimicrobial activity. espublisher.com These models help in understanding which structural features of the compounds are critical for their biological function. Through such computational screening, key pharmacophoric features are identified, which typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For the imidazo[1,2-a]pyrazine class of compounds, these models have successfully predicted their potential against various pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). espublisher.com
The insights gained from pharmacophore models are instrumental in the rational design of new derivatives with enhanced potency and selectivity. By understanding the key interaction points, medicinal chemists can modify the this compound structure to optimize its fit within the target's binding site, thereby improving its therapeutic efficacy.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. This method is extensively used to understand the interactions of imidazo[1,2-a]pyrazine derivatives at the atomic level.
Analysis of Binding Modes with Biological Targets (e.g., ATPases, Kinases)
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy. nih.govnih.gov Molecular docking studies, often corroborated by X-ray crystallography, have provided detailed insights into their binding modes. nih.gov
For instance, imidazo[1,2-a]pyrazine-based compounds have been successfully docked into the ATP-binding site of Aurora A kinase, a key regulator of cell division. nih.gov These studies reveal that the imidazo[1,2-a]pyrazine core forms critical hydrogen bonds with the hinge region of the kinase. The substituents on the scaffold, such as the bromo and ethyl groups in this compound, play a significant role in establishing further interactions with the surrounding amino acid residues, thereby influencing the compound's potency and selectivity. researchgate.net
The binding mode analysis typically highlights the following interactions:
Hydrogen Bonds: Formation of hydrogen bonds with backbone atoms of the kinase hinge region.
Hydrophobic Interactions: Engagement of the aromatic rings and aliphatic side chains with hydrophobic pockets within the binding site.
These detailed interaction maps are invaluable for the structure-based design of new and more effective kinase inhibitors based on the this compound scaffold.
Prediction of Binding Affinities and Selectivity
A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often expressed as a docking score or estimated binding energy. espublisher.com For imidazo[1,2-a]pyrazine derivatives, these predictions are crucial for prioritizing compounds for synthesis and biological testing.
The predicted binding affinities are derived from scoring functions that take into account various energetic contributions, such as electrostatic and van der Waals interactions. espublisher.com For example, the docking of an imidazo[1,2-a]pyrazine derivative with Staphylococcus aureus Pyruvate carboxylase (SaPC) yielded a binding energy of -6.9 kcal/mol, indicating a strong and favorable interaction. espublisher.com
Furthermore, by comparing the predicted binding affinities of a compound against a panel of different kinases, it is possible to predict its selectivity profile. nih.govnih.gov High selectivity is a desirable property for a drug candidate as it minimizes off-target effects and potential toxicity. The computational analysis of imidazo[1,2-a]pyrazine derivatives has demonstrated that modifications to the scaffold can lead to significant improvements in selectivity for specific kinases, such as Aurora-A over other related kinases. nih.gov
The following table summarizes the types of computational data generated for the imidazo[1,2-a]pyrazine scaffold:
| Computational Method | Data Generated | Application |
| Pharmacophore Modeling | 3D arrangement of key chemical features | Virtual screening and rational drug design |
| Molecular Docking | Binding poses and interaction patterns | Understanding ligand-target interactions |
| Binding Affinity Prediction | Docking scores and estimated binding energies | Prioritization of compounds for synthesis |
| Selectivity Prediction | Comparative binding affinities against multiple targets | Assessment of potential off-target effects |
Mechanistic Studies of Biological Activities of Imidazo 1,2 a Pyrazine Derivatives
General Pharmacological Profiles and Target Classes
There is no specific information available in the scientific literature regarding the general pharmacological profile or the target classes of 6-Bromo-3-ethylimidazo[1,2-a]pyrazine.
Overview of Diverse Biological Activities
No studies documenting the biological activities of this compound were found.
Identification of Key Pharmacophores for Bioactivity
While the imidazo[1,2-a]pyrazine (B1224502) core is recognized as a key pharmacophore, specific structure-activity relationship studies detailing the role of the 6-bromo and 3-ethyl groups in this compound for any particular bioactivity are not available.
Enzyme Inhibition Mechanisms
There are no publicly available data on the enzyme inhibition mechanisms of this compound.
ATP-Competitive Inhibition of Kinases (e.g., IGF-1R, EphB4, PI3K, Aurora Kinase, Spleen Tyrosine Kinase)
No research could be located that investigates the potential for this compound to act as an ATP-competitive inhibitor of any kinase, including Insulin-like Growth Factor 1 Receptor (IGF-1R), Ephrin type-B receptor 4 (EphB4), Phosphoinositide 3-kinase (PI3K), Aurora Kinase, or Spleen Tyrosine Kinase (Syk).
Inhibition of Mammalian Target of Rapamycin (mTOR)
The inhibitory activity of this compound against the mammalian Target of Rapamycin (mTOR) has not been reported in the scientific literature.
Inhibition of VirB11 ATPase
There are no studies available that describe the inhibition of VirB11 ATPase by this compound.
Phosphodiesterase Inhibitory Activity
Imidazo[1,2-a]pyrazine derivatives have been investigated for their potential to inhibit phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction by degrading cyclic nucleotides like cAMP and cGMP. The inhibitory action of these compounds can lead to various physiological responses, including smooth muscle relaxation.
Research has shown that certain imidazo[1,2-a]pyrazine derivatives are capable of inhibiting PDE isoenzymes, particularly types III and IV. While many derivatives demonstrate moderate potency against the type IV isoenzyme, the presence of a cyano group at the 2-position of the imidazo[1,2-a]pyrazine ring system has been found to confer potent inhibitory activity against the type III isoenzyme. nih.gov In studies on the Dami cell line, while imidazo[1,2-a]pyrazine derivatives did exhibit PDE inhibitory effects, this mechanism alone could not fully account for their observed antiproliferative activity, suggesting the involvement of other pathways. nih.gov Specifically, derivatives such as SCA40 showed a preference for inhibiting PDE type III, whereas PAB30 and PAB40 were more selective for PDE type IV. nih.gov Other derivatives, SCA41 and SCA44, exhibited non-selective inhibition of PDE isoenzymes III, IV, and V. nih.gov
Receptor Modulation Mechanisms
The interaction of imidazo[1,2-a]pyrazine derivatives with various receptors is a key aspect of their mechanism of action, leading to modulation of signaling pathways involved in a range of physiological and pathological processes.
Ligand Activity at Corticotropin Releasing Hormone (CRH) and GABA Receptors
While direct evidence for the interaction of this compound with Corticotropin Releasing Hormone (CRH) receptors is limited, studies on related structures suggest potential activity. For instance, a derivative of the closely related imidazo[1,2-b]pyridazine (B131497) scaffold has been identified as a CRF1 receptor antagonist.
Similarly, the modulation of Gamma-Aminobutyric Acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, has been explored for related heterocyclic systems. Imidazo[1,2-a]pyrimidines have been identified as ligands for the benzodiazepine (B76468) binding site on the GABA(A) receptor, demonstrating functional selectivity for the α3 subtype over the α1 subtype. researchgate.net This suggests that the broader class of imidazo-fused heterocycles has the potential to interact with GABA receptors, although specific data for this compound is not currently available.
Interaction with Melanocortin Receptors
The melanocortin system is involved in regulating a variety of physiological processes, and its receptors are a target for therapeutic intervention. A patent has disclosed imidazopyridine, imidazopyrimidine, and imidazopyrazine derivatives as modulators of melanocortin-4 receptors, indicating that this class of compounds has been explored for its potential to interact with this receptor system. However, specific mechanistic details regarding the interaction of this compound with melanocortin receptors have not been extensively reported in the scientific literature.
Effects on Central Nervous System (CNS) Targets
Imidazo[1,2-a]pyrazines have been identified as a class of compounds with activity on central nervous system targets. Specifically, they have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). This modulation of AMPA receptors, which mediate fast synaptic transmission in the CNS, highlights a potential mechanism for the neurological effects of this class of compounds. The selectivity for TARP γ-8 suggests that these compounds could have applications in conditions where this specific receptor complex is implicated.
Antiproliferative and Antineoplastic Mechanisms
A significant area of research for imidazo[1,2-a]pyrazine derivatives has been their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, suggesting multiple underlying mechanisms for their antiproliferative and antineoplastic activities.
Cytotoxic Effects on Cancer Cell Lines (e.g., Hep-2, HepG2, MCF-7, A375, Dami cell line)
The cytotoxic potential of imidazo[1,2-a]pyrazine derivatives has been evaluated against several human cancer cell lines. In one study, a series of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives were synthesized and tested for their anticancer activity. nih.gov One particular derivative, compound 10b , which features a tert-butylamine (B42293) group at the 2-position and a phenylamine group at the 3-position, showed notable cytotoxic effects across multiple cell lines. nih.gov The IC50 values for this compound are detailed in the table below.
| Compound | Hep-2 (μM) | HepG2 (μM) | MCF-7 (μM) | A375 (μM) |
|---|---|---|---|---|
| Compound 10b | 20 | 18 | 21 | 16 |
Another study investigated the antiproliferative effects of different imidazo[1,2-a]pyrazine derivatives on the Dami human megakaryoblastic cell line. nih.gov In this research, compounds SCA41 and SCA44 were found to inhibit cell growth in a dose-dependent manner, with growth inhibitions of 40% and 91% at a concentration of 100 μM, respectively. nih.gov The study also explored the apoptotic effects of other derivatives, PAB13 (6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine) and PAB15 (6-bromo-8-(ethylamino)imidazo[1,2-a]pyrazine), on the Dami cell line. researchgate.net These compounds induced apoptosis, and their growth inhibitory effects were correlated with their ability to increase intracellular cAMP levels through phosphodiesterase inhibition. researchgate.net Specifically, the inhibition of cell growth was up to 76.3% for PAB13 and 89.7% for PAB15. researchgate.net
Furthermore, imidazo[1,2-a]quinoxaline (B3349733) derivatives, which share a similar structural core, have been investigated for their activity against the A375 melanoma cell line, with some compounds showing potent in vitro cytotoxic activity in the low nanomolar range. researchgate.net
Selective Antiviral Mechanisms (e.g., HIV-1 RT, SARS-CoV, SARS-CoV-2 Main Protease, Dengue Virus)
Imidazo[1,2-a]pyrazine derivatives have emerged as promising antiviral agents, demonstrating activity against a range of viruses through various mechanisms of action. Although initially designed as potential HIV reverse transcriptase (RT) inhibitors, their antiviral spectrum has expanded to other significant viral pathogens. nih.gov
Recent studies have highlighted their potential against coronaviruses. Certain derivatives of imidazo[1,2-a]pyrazine have been evaluated for their activity against human coronavirus 229E (HCoV-229E). mdpi.com The antiviral activity is believed to stem from the inhibition of crucial viral enzymes. mdpi.com For instance, a derivative featuring a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 of the imidazo[1,2-a]pyrazine core demonstrated potent anti-coronaviral activity. mdpi.com Target prediction and molecular docking studies suggest that these compounds may exhibit a high affinity for the main protease (Mpro or 3CLpro) of the virus, a key enzyme in the viral replication cycle. mdpi.com Docking studies with the COVID-19 main protease revealed that these derivatives could establish good binding affinity, indicating a potential mechanism of action through the inhibition of this essential viral protease. mdpi.com
Furthermore, the versatility of the imidazo[1,2-a]pyrazine scaffold is demonstrated by its activity against influenza viruses. A series of these derivatives showed potent, broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. nih.gov The mechanism of action in this context involves the viral nucleoprotein (NP). It was observed that the active compound induces the clustering of the viral NP and prevents its accumulation in the nucleus, a critical step for viral replication. nih.gov Surface plasmon resonance assays and molecular docking simulations have confirmed a direct binding interaction between the imidazo[1,2-a]pyrazine derivative and the viral NP. nih.gov
Antimicrobial Mechanisms of Action
The imidazo[1,2-a]pyrazine nucleus is a key component in the development of new antimicrobial agents due to its wide range of activities against various pathogenic microorganisms. jocpr.com
Derivatives of imidazo[1,2-a]pyrazine have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. jocpr.com Studies have shown that specific substitutions on the imidazo[1,2-a]pyrazine ring system significantly influence the antibacterial potency. For instance, some derivatives exhibit excellent growth inhibition against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. jocpr.com The mechanism of action for this class of compounds is thought to be multifaceted. One proposed mechanism is the inhibition of essential bacterial enzymes. For example, a novel series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase HP0525, which is a key component of the bacterial type IV secretion system, a structure vital for the pathogenicity of several Gram-negative bacteria. nih.gov Other related heterocyclic compounds, such as pyrazine (B50134) carboxamides, have been investigated as inhibitors of DNA gyrase, an attractive target for antibacterial drugs. mdpi.com Additionally, some triazolo[4,3-a]pyrazine derivatives are believed to exert their antibacterial effects by disrupting the bacterial cell membrane structure and inhibiting DNA gyrase and topoisomerase IV. mdpi.com
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound Series | Test Organism | Activity Level | Reference |
| Imidazo[1,2-a]pyrazine derivatives | S. aureus, E. coli | Moderate to high | |
| Imidazo[1,2-a]pyrazine derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | Good to excellent | jocpr.com |
| Triazolo[4,3-a]pyrazine derivatives | S. aureus, E. coli | Moderate | mdpi.com |
| Pyrazine carboxamide derivatives | XDR S. Typhi | Potent | mdpi.com |
The antifungal potential of imidazo[1,2-a]pyrazine derivatives has also been a subject of investigation. jocpr.com Certain compounds from this class have demonstrated excellent activity against fungal strains like Aspergillus niger and Aspergillus flavus. jocpr.com The mechanism of antifungal action is likely linked to the inhibition of fungal growth and proliferation, although the specific molecular targets are still under investigation for many derivatives. The structure-activity relationship appears to be crucial, with specific substitutions on the heterocyclic core dictating the potency and spectrum of antifungal activity. jocpr.com Related structures, such as imidazo[1,2-a]pyrimidines, have been explored as potential antifungal agents against Candida albicans, with molecular docking studies suggesting possible mechanisms of action. nih.gov The emergence of resistance to existing antifungal drugs, such as azoles, underscores the need for novel agents like these derivatives. nih.gov
Table 2: Antifungal Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound Series | Test Organism | Activity Level | Reference |
| Imidazo[1,2-a]pyrazine derivatives | A. niger, A. flavus | Good to excellent | jocpr.com |
| Imidazo[1,2-a]pyrazine derivatives | General antifungal screening | Positive activity | |
| Imidazo[1,2-a]pyrimidine derivatives | Trichophyton mentagrophytes | High | researchgate.net |
The fight against tuberculosis, caused by Mycobacterium tuberculosis, has been bolstered by the exploration of novel chemical scaffolds, including those related to imidazo[1,2-a]pyrazine. While direct studies on this compound are limited, research on analogous structures like imidazo[1,2-a]pyridine derivatives has shown significant promise. nih.gov Several of these compounds exhibited potent anti-TB activity against the H37Rv strain, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov Network pharmacology analyses have helped to identify potential targets for these compounds in M. tuberculosis. These studies suggest that the anti-tubercular effect may be mediated through interactions with multiple targets, including those involved in inflammatory response pathways and NF-kappa B signaling. nih.gov Molecular docking and dynamics simulations have further supported the stable interaction of these derivatives with key target active sites, highlighting their potential as novel anti-TB drug candidates. nih.gov
Antioxidant Activity and Free Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their antioxidant properties. The mechanism of action for antioxidants generally involves the donation of an electron or hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. semanticscholar.org
A series of imidazo[1,2-a]pyrazine derivatives displayed promising free radical scavenging activity, with some compounds showing efficacy comparable to the standard antioxidant, ascorbic acid (vitamin C). The antioxidant capacity is often attributed to the electron-rich nature of the heterocyclic system, which can be modulated by various substituents on the ring. These compounds can react with free radicals, such as the hydroxyl radical, and inhibit lipid peroxidation. mdpi.com The general mechanism for many natural antioxidants, which can be analogous, involves scavenging ROS and reactive nitrogen species (RNS), thus preventing oxidative damage to cellular components. nih.govrsc.org
Anti-inflammatory and Immunomodulatory Mechanisms
The imidazo[1,2-a]pyrazine nucleus has been associated with anti-inflammatory properties. jocpr.com While specific mechanistic studies on this compound are not widely available, the anti-inflammatory potential of this class of compounds is a recognized area of their bioactivity. jocpr.com The mechanisms underlying the anti-inflammatory effects of such heterocyclic compounds can be diverse. For related structures, such as 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, a significant mechanism is the inhibition of nitric oxide (NO) generation. nih.gov Certain derivatives were found to be potent inhibitors of lipopolysaccharide (LPS)-stimulated NO production in murine macrophage cells (RAW 264.7). nih.gov Since NO is a key mediator in the inflammatory process, its inhibition represents a direct anti-inflammatory mechanism. This suggests that imidazo[1,2-a]pyrazine derivatives may exert their anti-inflammatory effects through similar pathways, potentially by modulating the activity of inflammatory cells and the production of inflammatory mediators.
Analgesic and Antiulcer Mechanisms
Information regarding the specific mechanisms of action for the analgesic and anti-ulcer effects of this compound is not found in published studies. General studies on related imidazo[1,2-a]pyrazine derivatives suggest that their pharmacological activities can be attributed to interactions with various biological targets, but these have not been confirmed for the 6-bromo-3-ethyl derivative.
Role of Specific Substituents (e.g., Bromo, Ethyl) on Biological Activity and Selectivity
Due to the lack of specific research on this compound, no data tables with detailed research findings can be provided.
Future Directions in 6 Bromo 3 Ethylimidazo 1,2 a Pyrazine Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While classical synthetic methods for imidazo[1,2-a]pyrazines, such as the condensation between a 2-aminopyrazine (B29847) and an α-haloketone, are established, future efforts will likely focus on improving these processes. nih.gov Research is moving towards methodologies that offer higher yields, reduced reaction times, and greater sustainability.
Key areas for development include:
Catalyst Innovation: The use of novel catalysts, such as iodine-catalyzed multicomponent reactions, has shown promise for the one-pot synthesis of related imidazo[1,2-a]pyridine (B132010) and pyrazine (B50134) derivatives. rsc.org Future work could adapt these methods for the specific synthesis of 6-Bromo-3-ethylimidazo[1,2-a]pyrazine, potentially improving efficiency over traditional protocols.
Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to synthesize various tetraarylimidazo[1,2-a]pyrazine derivatives, significantly shortening reaction times compared to conventional reflux methods. tubitak.gov.tr Applying this technology could accelerate the synthesis and diversification of this compound analogues.
Green Chemistry Principles: Future synthetic strategies will increasingly incorporate green chemistry principles. This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and designing processes that minimize waste. nih.gov For instance, developing protocols that avoid cumbersome workups, as seen with the use of N-bromosuccinimide (NBS) for bromination in some heterocyclic systems, would be a significant advancement.
| Synthesis Strategy | Potential Advantage | Relevant Research Area |
| Multicomponent Reactions | Increased efficiency, one-pot synthesis | Iodine-catalyzed cycloaddition rsc.org |
| Microwave Irradiation | Reduced reaction times | Accelerated synthesis of imidazo[1,2-a]pyrazines tubitak.gov.tr |
| Green Solvents/Catalysts | Improved sustainability, reduced waste | General green chemistry applications nih.gov |
Advanced Computational Design of Next-Generation Imidazo[1,2-a]pyrazine (B1224502) Derivatives
Computational chemistry is an indispensable tool for accelerating drug discovery. For the this compound scaffold, computational methods can guide the design of new derivatives with enhanced potency and selectivity.
Future computational efforts will likely involve:
Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity of novel this compound derivatives against various biological targets. For example, derivatives have been modeled in the ATP-binding site of enzymes like HP0525 ATPase to identify potential inhibitors. nih.gov
Density Functional Theory (DFT): DFT methods can be employed to understand the electronic properties of the molecule, such as the energy of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP). nih.gov This information is crucial for predicting reactivity and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the chemical structure of imidazo[1,2-a]pyrazine derivatives and their biological activity. This allows for the prediction of activity for newly designed compounds, prioritizing the most promising candidates for synthesis.
Exploration of Emerging Biological Targets and Disease Areas
The imidazo[1,2-a]pyrazine core is associated with a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net Research on this compound could expand upon these known activities and explore novel therapeutic applications.
Potential new directions include:
Kinase Inhibition: Many imidazo[1,2-a]pyrazine derivatives have been investigated as kinase inhibitors. For instance, specific derivatives have been designed as potent inhibitors of Tropomyosin receptor kinases (Trks), which are implicated in various cancers. nih.gov Future studies could screen this compound and its analogues against a wider panel of kinases relevant to oncology and inflammatory diseases.
Inhibition of Bacterial Secretion Systems: The bacterial type IV secretion system is a critical virulence factor and an attractive target for new antibacterial agents. A series of imidazo[1,2-a]pyrazines have been identified as inhibitors of the VirB11 ATPase HP0525, a key component of this system. nih.gov This presents a promising avenue for developing novel antibiotics.
Neurodegenerative Diseases: Given the diverse biological activities of this scaffold, exploring its potential against targets relevant to neurodegenerative diseases, such as protein aggregation or neuroinflammation, could be a fruitful area of investigation.
| Target Class | Therapeutic Area | Example from Imidazo[1,2-a]pyrazine Research |
| Protein Kinases | Cancer, Inflammation | Tropomyosin receptor kinase (Trk) inhibitors nih.gov |
| Bacterial Enzymes | Infectious Disease | HP0525 ATPase inhibitors nih.gov |
| Antiproliferative Agents | Cancer | Activity against melanoma cell lines nih.gov |
Mechanistic Elucidation of Currently Underexplored Biological Activities
While various biological activities have been reported for the imidazo[1,2-a]pyrazine class, the precise molecular mechanisms often remain to be fully elucidated. Future research should focus on moving beyond preliminary screening to understand how these compounds exert their effects at a cellular and molecular level.
Key research activities would include:
Target Deconvolution: Identifying the specific protein targets with which this compound interacts to produce its biological effect. This can be achieved through techniques such as affinity chromatography, proteomics, and thermal shift assays.
Pathway Analysis: Once a target is identified, subsequent studies can investigate the downstream effects on cellular signaling pathways. For example, if a compound inhibits a specific kinase, researchers would examine the phosphorylation status of its known substrates.
Cellular Assays: Utilizing advanced cell-based assays to study the effects on cell proliferation, apoptosis, cell cycle, and invasion can provide a deeper understanding of the compound's anticancer properties. nih.gov
Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyrazine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. nih.gov These technologies can be applied to nearly every aspect of research on this compound, from initial design to preclinical evaluation.
Future applications of AI and ML include:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the efficacy and properties of novel imidazo[1,2-a]pyrazine derivatives. This includes predicting ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, which can help reduce late-stage failures in drug development. mdpi.com
De Novo Drug Design: Deep learning models can generate entirely new molecular structures based on the imidazo[1,2-a]pyrazine scaffold that are optimized for activity against a specific biological target. mdpi.com
Target Identification: AI can analyze vast amounts of genomic, proteomic, and clinical data to identify and validate novel biological targets for which this compound derivatives could be effective. nih.gov This data-driven approach can uncover new therapeutic opportunities that might be missed by traditional methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
